molecular formula C14H11ClN2 B2609858 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-36-1

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B2609858
CAS No.: 419557-36-1
M. Wt: 242.71
InChI Key: XJKKBHJDHXDGHU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a chlorophenyl group at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde and an isocyanide. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a multi-component reaction that efficiently produces imidazo[1,2-a]pyridine derivatives . The reaction conditions often involve the use of a solvent such as methanol or tert-butanol, and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the chlorophenyl and methyl substitutions.

    2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine: A similar compound with the chlorine atom at a different position on the phenyl ring.

    7-Methylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group.

Uniqueness

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorophenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Biological Activity

2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the imidazo[1,2-a]pyridine core followed by chlorination and methylation steps to introduce the desired functional groups.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, a study highlighted that various substituted imidazo[1,2-a]pyridines demonstrated moderate to good activity against Mycobacterium tuberculosis, with certain derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . This suggests that this compound may possess similar antimicrobial potential.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridines have been extensively studied. Compounds in this class have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines with IC50 values indicating significant antiproliferative effects. One study reported that certain imidazo[1,2-a]pyridine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting that this compound could be a candidate for further anticancer studies .

Anti-inflammatory Activity

Imidazo[1,2-a]pyridines have also been investigated for their anti-inflammatory effects. Some compounds in this class have shown the ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The inhibition of PLA2 by certain derivatives was confirmed with IC50 values indicating effective anti-inflammatory potential .

Structure-Activity Relationship (SAR)

A systematic structure-activity relationship (SAR) analysis has been conducted on various chlorinated derivatives of imidazo[1,2-a]pyridines. The presence of chlorine substituents has been linked to enhanced biological activities such as topoisomerase inhibition and antiproliferative effects. This suggests that the chlorophenyl group in this compound may significantly influence its biological activity and efficacy against various targets .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Antituberculosis Activity : A derivative similar to this compound demonstrated effective antituberculosis activity with MIC values comparable to established drugs.
  • Antikinetoplastid Activity : In studies focusing on Trypanosoma species, some derivatives exhibited IC50 values suggesting potent activity against these parasites without significant cytotoxicity towards human cells .

Properties

IUPAC Name

2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKKBHJDHXDGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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